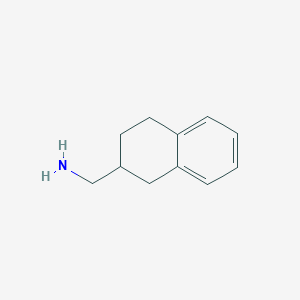
(1,2,3,4-Tetrahydronaphthalen-2-YL)methanamine
Overview
Description
The compound (1,2,3,4-Tetrahydronaphthalen-2-YL)methanamine is a chemical structure that serves as a core scaffold for various synthetic derivatives with potential biological activities. It is a structural analog of 2-aminotetralin and has been the subject of research due to its relevance in medicinal chemistry, particularly as a precursor or component of compounds targeting the 5-HT1A receptor, which is implicated in various neurological processes .
Synthesis Analysis
The synthesis of derivatives of (1,2,3,4-Tetrahydronaphthalen-2-YL)methanamine has been reported using different synthetic routes. For instance, phenolic derivatives have been synthesized as structural hybrids, combining features of potent 5-HT1A-receptor agonists with phenylcyclopropylamine-derived compounds . Another synthesis approach for a dopaminergic derivative, specifically 5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine, involved a multi-step process starting from 2-naphthoic acid, which included bromination, esterification, substitution, Birch reduction, Curtius rearrangement, and hydrogenolysis, yielding the final product as a hydrogen chloride salt .
Molecular Structure Analysis
The molecular structure of (1,2,3,4-Tetrahydronaphthalen-2-YL)methanamine derivatives is characterized by the presence of a tetrahydronaphthalene ring system, which is a bicyclic structure consisting of a fused benzene and cyclohexane ring. This core structure is modified with various functional groups to achieve desired biological activities. For example, the addition of a phenolic group has been explored to create compounds with affinity for the 5-HT1A receptor .
Chemical Reactions Analysis
The chemical reactivity of (1,2,3,4-Tetrahydronaphthalen-2-YL)methanamine derivatives is influenced by the functional groups attached to the tetrahydronaphthalene core. The phenolic derivatives synthesized in one study were tested for their ability to bind to and stimulate 5-HT1A receptors, with varying degrees of activity observed among the compounds . In another study, the synthesis of a diamino derivative aimed to stabilize parallel turn conformations in peptides, demonstrating the versatility of the core structure in different chemical contexts .
Physical and Chemical Properties Analysis
The physical and chemical properties of (1,2,3,4-Tetrahydronaphthalen-2-YL)methanamine derivatives are determined by their molecular structure and the substituents present. While specific physical properties such as melting points, solubility, and stability are not detailed in the provided papers, the chemical properties, particularly the affinity for the 5-HT1A receptor and the ability to induce certain biological responses, are highlighted. For instance, one of the phenolic derivatives showed a K_i value of 130 nM for the 5-HT1A receptor, indicating a significant binding affinity . The synthetic methodologies employed also emphasize the importance of atom- and step-economy, as well as the production of minimal byproducts, which are crucial considerations in green chemistry and pharmaceutical manufacturing .
Scientific Research Applications
1. Receptor Affinity and Binding Studies
(1,2,3,4-Tetrahydronaphthalen-2-yl)methanamine derivatives have been extensively studied for their affinity and binding characteristics to various receptors. For instance, a series of these derivatives demonstrated notable affinity for serotonin (5-HT) receptors, particularly the 5-HT7, 5-HT1A, and 5-HT2A receptors, as revealed by in vitro binding assays (Leopoldo et al., 2004). These findings have implications for the development of receptor-specific drugs.
2. Synthesis and Chemical Properties
The chemoenzymatic synthesis of derivatives of (1,2,3,4-Tetrahydronaphthalen-2-yl)methanamine, such as (2R)-2-Amino-8-methoxy-1,2,3,4-tetrahydronaphthalene, highlights the compound's utility as a precursor for receptor agonists (Orsini et al., 2002). This indicates its potential use in synthesizing therapeutically valuable compounds.
3. Pharmacological Studies
Extensive pharmacological evaluations have been carried out on (1,2,3,4-Tetrahydronaphthalen-2-yl)methanamine derivatives. For example, studies on sigma and 5-HT1A receptor ligands involving omega-(tetralin-1-yl)-n-alkylamine derivatives have been conducted, highlighting their potential therapeutic applications (Berardi et al., 1996).
4. Anticancer Research
Some derivatives have shown promising antiproliferative activity, suggesting their potential in cancer research and therapy. Specifically, N-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl derivatives exhibited significant antiproliferative activity in rat C6 glioma cells, indicating a possible role as sigma(1) receptor antagonists (Berardi et al., 2005).
5. Development of PET Radiotracers
The compound has been involved in the development of positron emission tomography (PET) radiotracers. Analogues of sigma receptor ligand 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) have been designed with reduced lipophilicity, suitable for diagnostic applications in oncology (Abate et al., 2011).
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
1,2,3,4-tetrahydronaphthalen-2-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c12-8-9-5-6-10-3-1-2-4-11(10)7-9/h1-4,9H,5-8,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKQAFPKAFXIRCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2CC1CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1,2,3,4-Tetrahydronaphthalen-2-YL)methanamine | |
CAS RN |
129280-17-7 | |
| Record name | 1,2,3,4-tetrahydronaphthalen-2-ylmethanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethanone, 1-[3-(1,1-dimethylethyl)-4,5-dihydro-5-isoxazolyl]-(9CI)](/img/structure/B156954.png)
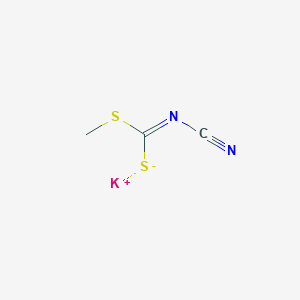
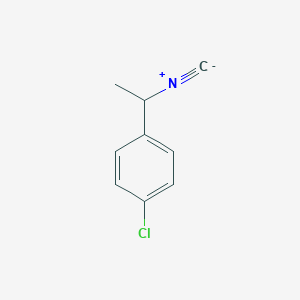
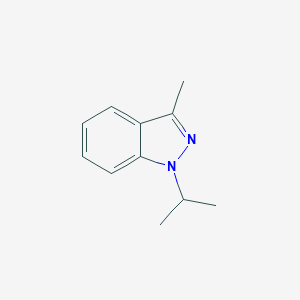
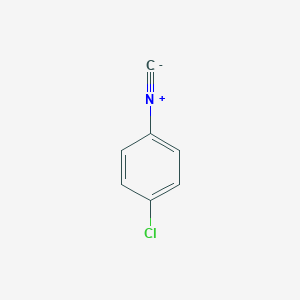

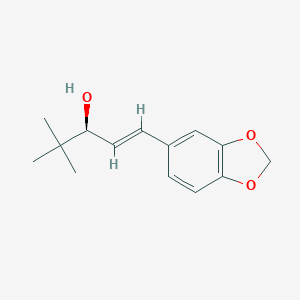

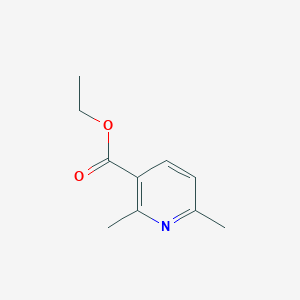
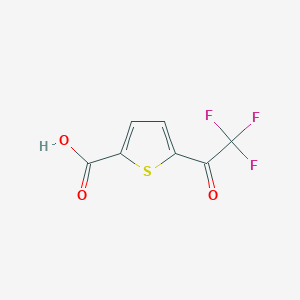

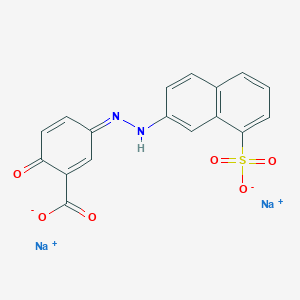
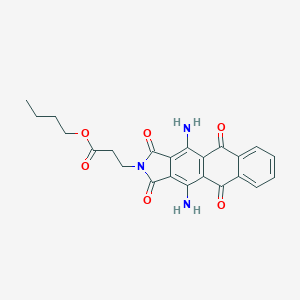
![5-Fluorobenzo[d]oxazol-2-amine](/img/structure/B156980.png)